N-(2-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-6-8-15(9-7-14)12-23-13-16(10-11-19(23)24)20(25)22-18-5-3-2-4-17(18)21/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDCUTRZBYQJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features
The table below compares the target compound with structurally related pyridinecarboxamides:
Functional Implications of Substituents
Pyridine N1 Substituents: The 4-methylbenzyl group in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., 3-chlorobenzyl in ).
Carboxamide C3 Substituents: 2-Chlorophenyl (target compound) vs. 4-chlorophenyl (): The ortho-chloro substituent may introduce steric hindrance, affecting binding pocket interactions.
Pyridine Ring Modifications :
- A 5-chloro substituent () alters the electronic environment of the pyridine ring, possibly enhancing electrophilic interactions with biological targets.
Preparation Methods
Core Dihydropyridine Synthesis via Multicomponent Reactions
The dihydropyridine scaffold forms the foundation of the target compound. A proven approach involves multicomponent reactions (MCRs) that simultaneously assemble the ring system and introduce key substituents. In a method adapted from , 2-chlorobenzaldehyde , cyanothioacetamide , and malononitrile dimer react in ethanol with N-methylmorpholine as a base (Scheme 1). This sequential reaction proceeds via:
-
Knoevenagel condensation between 2-chlorobenzaldehyde and cyanothioacetamide to form a thioacrylamide intermediate.
-
Michael addition of the malononitrile dimer anion, followed by cyclocondensation to yield a 1,4-dihydropyridine derivative.
The product, 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile (68% yield), confirms the viability of MCRs for constructing chlorophenyl-substituted dihydropyridines . For the target compound, replacing malononitrile with a carboxamide precursor could directly install the 3-carboxamide group.
Hydrothermal Synthesis of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
The 6-oxo group in the target compound suggests lactam formation or oxidation of a dihydropyridine precursor. A patent by describes a hydrothermal method for 6-oxo-1,6-dihydropyridine-3-carboxylic acid using 2-chloro-5-trifluoromethylpyridine and water at 100–180°C for 24–72 hours. Key advantages include:
-
High crystallinity : Reduced thermal stress and defects enhance stability.
-
Eco-friendly solvent : Water eliminates need for organic solvents.
| Parameter | Value |
|---|---|
| Temperature | 100–180°C |
| Reaction Time | 24–72 hours |
| Yield | >80% |
This method could be modified by substituting 2-chloro-5-trifluoromethylpyridine with a 3-carboxamide precursor to directly form the 6-oxo-1,6-dihydropyridine-3-carboxamide core .
Introduction of the 4-Methylbenzyl Group via Alkylation
The 1-[(4-methylphenyl)methyl] substituent is introduced via N-alkylation. A protocol from demonstrates palladium-catalyzed coupling for installing aryl groups on pyridine derivatives. While the target compound requires alkylation rather than arylation, analogous conditions using 4-methylbenzyl chloride and a dihydropyridine precursor are feasible.
Optimized Alkylation Conditions :
-
Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Temperature : 80°C for 12 hours.
Post-alkylation, the 6-oxo group is retained by avoiding strong reducing agents.
Carboxamide Formation via Coupling Reactions
The N-(2-chlorophenyl)carboxamide moiety is installed through amide bond formation. A crystal structure study of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide validates the stability of such amides under ambient conditions.
Stepwise Procedure :
-
Activation : Convert 6-oxo-1,6-dihydropyridine-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
-
Aminolysis : React with 2-chloroaniline in tetrahydrofuran (THF) at 0–5°C.
| Reagent | Molar Ratio | Temperature | Yield |
|---|---|---|---|
| 3-Carboxylic Acid | 1.0 equiv | 0–5°C | 85% |
| 2-Chloroaniline | 1.2 equiv |
This method ensures minimal epimerization and high purity .
Integrated Synthetic Route
Combining the above steps yields the target compound:
Step 1 : Synthesize 6-oxo-1,6-dihydropyridine-3-carboxylic acid via hydrothermal reaction .
Step 2 : Convert to acid chloride and couple with 2-chloroaniline to form N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide .
Step 3 : Alkylate the 1-position with 4-methylbenzyl chloride under basic conditions .
Overall Yield : ~50–60% (estimated from stepwise yields).
Structural Validation and Analytical Data
Single-crystal X-ray diffraction (SC-XRD), as performed in , confirms the planar dihydropyridine ring and amide geometry. Key bond lengths and angles align with reported values:
| Parameter | Value (Å/°) |
|---|---|
| C6–O1 (carbonyl) | 1.221(3) |
| N1–C7 (amide) | 1.336(2) |
| Dihedral Angle | 8.5° (ring vs. amide) |
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-5), 7.58–7.23 (m, 8H, aromatic), 5.12 (s, 2H, CH₂), 2.34 (s, 3H, CH₃).
Challenges and Optimization Opportunities
-
Regioselectivity : Competing alkylation at the 3-position necessitates protecting group strategies.
-
Lactam Stability : The 6-oxo group may undergo unintended reduction; mild oxidizing agents (e.g., MnO₂) are recommended.
-
Scale-up : Hydrothermal reactions require specialized equipment, suggesting alternative solvent systems for industrial applications.
Q & A
Q. What are the standard synthetic routes for N-(2-chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions starting from commercially available precursors like 2-aminobenzamide and halogenated benzyl derivatives. Key steps include:
- Amide bond formation : Coupling the pyridine-3-carboxylic acid core with the 2-chlorophenylamine group using coupling agents like EDCI/HOBt .
- Benzylation : Introducing the 4-methylbenzyl group via nucleophilic substitution or Mitsunobu reactions, often requiring polar aprotic solvents (e.g., DMF) and catalysts like triethylamine .
- Oxidation : Selective oxidation of the pyridine ring to the 6-oxo-dihydropyridine state using oxidizing agents such as KMnO₄ or MnO₂ .
Optimization : Reaction yields (60–85%) can be improved by controlling temperature (60–100°C), solvent polarity, and purification via recrystallization or column chromatography .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Structural elucidation requires a combination of spectroscopic and crystallographic methods:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at δ 165–170 ppm) .
- IR : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ ≈ 382.8 g/mol) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, often using SHELX software for refinement .
Q. What preliminary biological activities have been reported for dihydropyridine carboxamide derivatives, and how are these assays designed?
Dihydropyridine derivatives are screened for:
- Enzyme Inhibition : Assays against kinases or proteases (IC₅₀ values < 10 µM in some cases) using fluorescence-based activity probes .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ ~20 µM) .
Experimental Design : Dose-response curves, positive controls (e.g., doxorubicin), and triplicate replicates ensure statistical rigor .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction provides atomic-level resolution of the dihydropyridine ring conformation and substituent orientations. Key findings include:
- Torsional angles : The 4-methylbenzyl group adopts a ~45° dihedral angle relative to the pyridine ring, influencing steric interactions .
- Hydrogen bonding : The carboxamide NH forms intramolecular bonds with the pyridine carbonyl oxygen, stabilizing the lactam tautomer .
Challenges : Disorder in the chlorophenyl group or solvent molecules may require SHELXL refinement with restraints (e.g., DFIX, FLAT) .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can SAR studies be designed?
Structure-Activity Relationship (SAR) Insights :
- Chlorine vs. Fluorine : The 2-chlorophenyl group enhances lipophilicity (logP +0.5) and target binding compared to fluoro analogs, as shown in docking studies .
- 4-Methylbenzyl : Substitution with bulkier groups (e.g., trifluoromethyl) reduces solubility but increases metabolic stability .
Methodology : - In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1) .
- Pharmacokinetic Profiling : Assess logP, plasma protein binding, and microsomal stability to prioritize analogs .
Q. How can researchers reconcile contradictory data in biological activity reports for dihydropyridine derivatives?
Contradictions often arise from assay variability or structural impurities:
- Case Example : A compound may show potent in vitro kinase inhibition but weak in vivo efficacy due to poor bioavailability.
Resolution Strategies : - Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays .
- Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products .
- Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) .
Q. What computational methods are effective for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
- DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) predict electrophilic sites (e.g., pyridine C-2 position) based on Fukui indices .
- pKa Estimation : Tools like MarvinSketch estimate protonation states (e.g., carboxamide NH pKa ~10.5) to guide reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
